molecular formula C14H15BO3 B1287922 4-Benzyloxy-3-methylphenylboronic acid CAS No. 338454-30-1

4-Benzyloxy-3-methylphenylboronic acid

Cat. No.: B1287922
CAS No.: 338454-30-1
M. Wt: 242.08 g/mol
InChI Key: QPXFEWQLALNXEZ-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-methylphenylboronic acid, also known as 4-benzyloxy-3-methylphenylboronate or 4-Bz-3-Me-PBA, is an organic compound belonging to the class of boronic acids. It is a white crystalline solid that is soluble in polar organic solvents and is used in a variety of scientific applications. As a boronic acid, it has a wide range of uses in organic synthesis, as a reagent for the synthesis of organic compounds, and in the field of materials science. It is also used in the field of medicinal chemistry, as a reagent for the synthesis of pharmaceuticals.

Scientific Research Applications

Bioorthogonal Coupling Reactions

4-Benzyloxy-3-methylphenylboronic acid is involved in bioorthogonal coupling reactions. A study demonstrated its role in the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions. This reaction is particularly useful for protein conjugation, as it is orthogonal to protein functional groups and the resulting conjugate withstands SDS-PAGE analysis. This indicates its potential in biochemistry and molecular biology for specific labeling and tracking of biomolecules (Ozlem Dilek et al., 2015).

Luminescent Properties and Coordination Compounds

The molecule has been used to understand the effects of electron-releasing or electron-withdrawing groups on luminescent properties in lanthanide coordination compounds. Research indicates that substituents on 4-benzyloxy benzoic acid can significantly influence the photophysical properties, impacting the overall sensitization efficiency of luminescence. This has implications for material sciences, particularly in the field of optical materials and sensors (S. Sivakumar et al., 2010).

Synthesis of Pharmaceutical Intermediates

It plays a critical role in the synthesis of active pharmaceutical intermediates like 4-benzyloxy propiophenone, demonstrating the importance of this compound in the pharmaceutical industry. The study emphasizes the use of liquid-liquid-liquid phase-transfer catalysis to achieve synthesis with high selectivity and minimal waste, contributing to green chemistry principles (G. Yadav & P. R. Sowbna, 2012).

Targeted Drug Delivery

Phenylboronic acid-functionalized amphiphilic block copolymers involving this compound can form stable micelles for drug delivery. These micelles exhibit the ability to recognize specific cell lines, such as HepG2 cells, and enhance drug uptake. This research paves the way for developing targeted drug delivery systems, a significant stride in therapeutic treatments (Xiaojin Zhang et al., 2013).

Safety and Hazards

“4-Benzyloxy-3-methylphenylboronic acid” is known to cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Therefore, extending the studies with boronic acids in medicinal chemistry could lead to the discovery of new promising drugs in the future .

Mechanism of Action

Target of Action

The primary target of 4-Benzyloxy-3-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway results in the formation of new carbon–carbon bonds .

Pharmacokinetics

Its role in the suzuki–miyaura cross-coupling reaction suggests that it may have a significant impact on the bioavailability of compounds synthesized through this process .

Result of Action

The action of this compound results in the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of different functional groups in the reaction environment could potentially affect the action of the compound .

Biochemical Analysis

Biochemical Properties

4-Benzyloxy-3-methylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The nature of these interactions often involves the formation of transient complexes with palladium catalysts, which are essential for the transmetalation step in the Suzuki-Miyaura coupling .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to form covalent bonds with biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation . This compound can also bind to specific sites on DNA or RNA, influencing gene expression by either promoting or inhibiting the transcription of certain genes . These binding interactions are critical for the compound’s biochemical activity and its role in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under recommended storage conditions, but it can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects on cellular function and metabolism, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can lead to adverse effects such as organ damage and metabolic disturbances .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes . For example, it may inhibit or activate enzymes responsible for the synthesis or degradation of specific metabolites, leading to changes in metabolite levels within the cell . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical properties and its impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific organelles or cellular regions . These processes are essential for the compound’s biological activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound may localize to the nucleus, mitochondria, or other organelles, where it can exert its biochemical effects . The activity and function of this compound are influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments .

Properties

IUPAC Name

(3-methyl-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO3/c1-11-9-13(15(16)17)7-8-14(11)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXFEWQLALNXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590560
Record name [4-(Benzyloxy)-3-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338454-30-1
Record name [4-(Benzyloxy)-3-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-3-methylphenylboronic Acid (contains varying amounts of Anhydride)
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